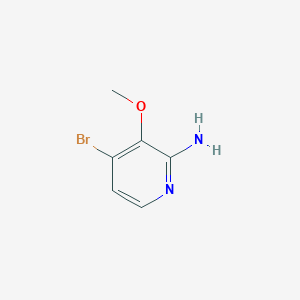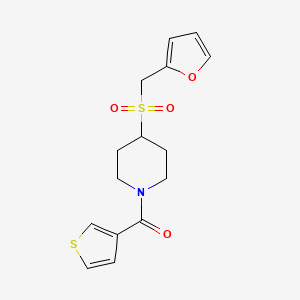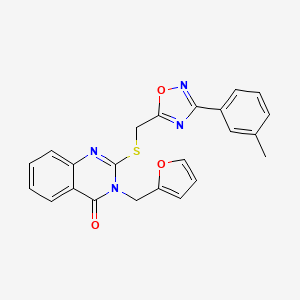![molecular formula C20H18N4O4S B2634308 N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide CAS No. 896378-72-6](/img/structure/B2634308.png)
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide is a complex organic compound characterized by the presence of a thiazole ring, a nitrophenyl group, and an ethanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Attachment of the 4-Methylphenyl Group: This step involves the coupling of the thiazole ring with a 4-methylphenyl group, often through a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.
Introduction of the Ethanediamide Backbone: The ethanediamide backbone is introduced by reacting the intermediate with ethylenediamine under controlled conditions.
Addition of the 4-Nitrophenyl Group: The final step involves the nitration of the phenyl ring using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and nitro groups. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide, and various halogenating agents.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring and phenyl ring.
Reduction: Amino derivatives of the nitrophenyl group.
Substitution: Substituted ethanediamide derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the thiazole ring and nitrophenyl group suggests it could have antimicrobial, anti-inflammatory, or anticancer activities.
Industry
In industry, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also explored for use in electronic devices and sensors.
Mécanisme D'action
The mechanism of action of N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The nitrophenyl group can participate in redox reactions, affecting cellular processes. The compound’s overall structure allows it to fit into binding sites of proteins, influencing their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide
- N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide
- N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide
Uniqueness
N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-N’-(4-nitrophenyl)ethanediamide is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interaction with biological targets. This structural variation can lead to differences in its chemical behavior and biological activity compared to similar compounds.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its full potential in various scientific and industrial fields.
Propriétés
IUPAC Name |
N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-N'-(4-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4S/c1-13-2-4-14(5-3-13)20-23-16(12-29-20)10-11-21-18(25)19(26)22-15-6-8-17(9-7-15)24(27)28/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSCNCSWDTXOJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(Methylthio)benzyl]-2-propen-1-amine hydrochloride](/img/new.no-structure.jpg)
![N'-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2634227.png)


![benzyl (2-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)carbamate](/img/structure/B2634232.png)






![2-(2-Chloro-6-fluorophenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]acetamide](/img/structure/B2634243.png)

